molecular formula C7H8N2O2 B1359101 Methyl 2-(pyrimidin-4-YL)acetate CAS No. 863032-29-5

Methyl 2-(pyrimidin-4-YL)acetate

Cat. No. B1359101
M. Wt: 152.15 g/mol
InChI Key: STIMNXVCLRQRAI-UHFFFAOYSA-N
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Description

“Methyl 2-(pyrimidin-4-YL)acetate” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(pyrimidin-4-YL)acetate” can be represented by the InChI code: 1S/C7H8N2O2/c1-11-7(10)5-6-8-3-2-4-9-6/h2-4H,5H2,1H3 . The molecular weight of the compound is 152.15 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2-(pyrimidin-4-YL)acetate” is a liquid at room temperature . It has a molecular weight of 152.15 g/mol . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 239.7±15.0 °C at 760 mmHg .

Scientific Research Applications

  • Synthesis and Chemical Properties

    • Methyl 2-(pyrimidin-4-yl)acetate has been used in the efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, offering a high-yielding route suitable for large-scale synthesis of these compounds and potential access to other heterocyclic analogues (Morgentin et al., 2009).
    • The compound is part of a series of 4'-mono- and 4',6'-di-substituted derivatives of 2-(pyrimidin-2'-yl)acetic acid, showing the effect of substituents on ionization (Brown & Waring, 1978).
  • Biological and Pharmacological Activity

    • It serves as a key intermediate in the synthesis of new 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives, which demonstrated significant plant growth stimulating effects (Pivazyan et al., 2019).
  • Material Science and Engineering

    • The compound is involved in the Boekelheide rearrangement of Pyrimidine-N-oxides, providing experimental and computational evidence for the participation of radical intermediates, essential for understanding reaction mechanisms in material science (Kurzawa et al., 2023).
  • Synthetic Routes and Chemical Transformations

    • Methyl 2-(pyrimidin-4-yl)acetate is also used in synthetic routes to create various pyrimidin-2-yl acetic acids and esters, demonstrating its versatility in chemical transformations (Brown & Waring, 1977).

Safety And Hazards

“Methyl 2-(pyrimidin-4-YL)acetate” is classified under the GHS07 hazard class . The compound has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

methyl 2-pyrimidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)4-6-2-3-8-5-9-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIMNXVCLRQRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614662
Record name Methyl (pyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(pyrimidin-4-YL)acetate

CAS RN

863032-29-5
Record name Methyl (pyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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